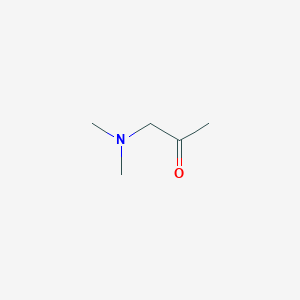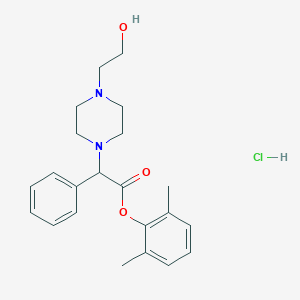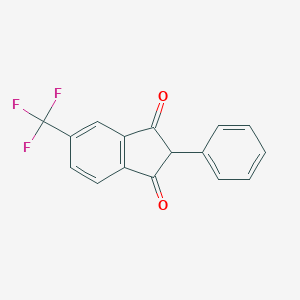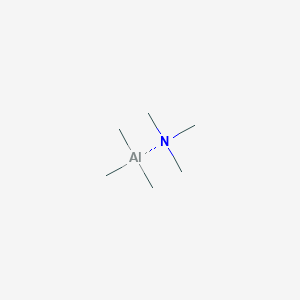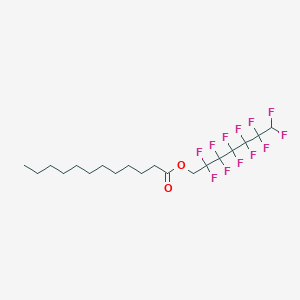
Dodecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ester is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is also known as PFHpA ester and belongs to the class of perfluoroalkyl substances (PFAS).
Mécanisme D'action
The mechanism of action of PFHpA ester is not fully understood, but it is believed to interact with cell membranes and alter their properties. It has been shown to affect the permeability of cell membranes and to induce changes in the lipid composition of cell membranes. PFHpA ester has also been shown to interact with proteins and to affect their function.
Biochemical and Physiological Effects:
PFHpA ester has been shown to have a range of biochemical and physiological effects. It has been shown to affect lipid metabolism, to alter the expression of genes involved in lipid metabolism, and to induce oxidative stress. PFHpA ester has also been shown to affect the immune system and to induce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
PFHpA ester has several advantages for lab experiments. It is stable under a wide range of conditions and can be easily synthesized in large quantities. Additionally, it has unique properties that make it suitable for various scientific research applications. However, there are also limitations to its use. PFHpA ester is toxic at high concentrations and can be difficult to handle safely in the lab.
Orientations Futures
For research include the development of new applications, further understanding of its mechanism of action, and research on its environmental and health effects.
Méthodes De Synthèse
The synthesis method of PFHpA ester involves the reaction of dodecanoic acid with 2,2,3,3,4,4,5,5,6,6,7,7, dodecafluoroheptanol in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been optimized to produce PFHpA ester in large quantities, making it suitable for various scientific research applications.
Applications De Recherche Scientifique
PFHpA ester has been extensively studied for its unique properties and potential applications in various fields of scientific research. It has been used as a surfactant in the production of nanoparticles, as a coating material for medical implants, and as a lubricant in the aerospace industry. Additionally, PFHpA ester has been used in the development of biosensors and in the study of protein-ligand interactions.
Propriétés
| 18770-63-3 | |
Formule moléculaire |
C19H26F12O2 |
Poids moléculaire |
514.4 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl dodecanoate |
InChI |
InChI=1S/C19H26F12O2/c1-2-3-4-5-6-7-8-9-10-11-13(32)33-12-15(22,23)17(26,27)19(30,31)18(28,29)16(24,25)14(20)21/h14H,2-12H2,1H3 |
Clé InChI |
IRRNNBVHPQOCTB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
SMILES canonique |
CCCCCCCCCCCC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Synonymes |
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl=dodecanoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


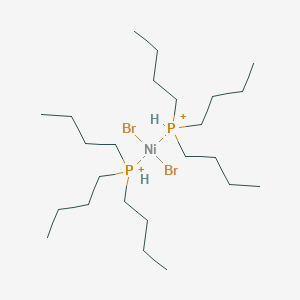
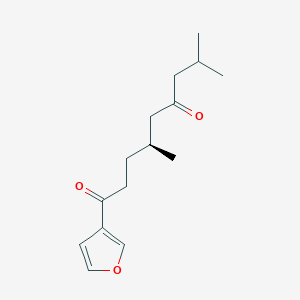
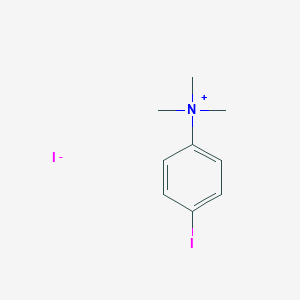
![6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B100604.png)
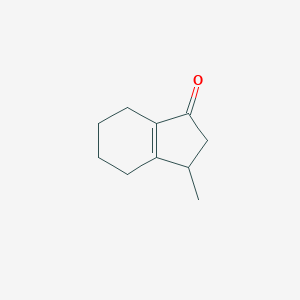
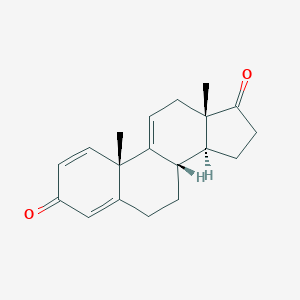
![(1R,2S,4S,8S,9S,12S,13S,16S,18R)-6-[(3S)-4-Hydroxy-3-methylbutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-16-ol](/img/structure/B100612.png)
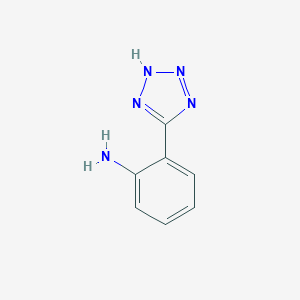
![4-(1H-Benzo[d]imidazol-2-yl)butan-2-one](/img/structure/B100614.png)
![2-[(2,4-Dimethylphenyl)amino]nicotinic acid](/img/structure/B100618.png)
